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Compound of Interest

Compound Name:
3-Pyridin-4-yl-L-alanine--hydrogen

chloride (1/2)

Cat. No.: B124672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-

Pyridin-4-yl-L-alanine, a non-proteinogenic amino acid of interest in pharmaceutical and

biochemical research. Due to the limited availability of public experimental spectra, this guide

presents a combination of predicted data and expected spectral characteristics based on the

compound's structure, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 3-Pyridin-4-yl-L-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally determined NMR data for 3-Pyridin-4-yl-L-alanine is not readily

available in public spectral databases. Therefore, the following tables present predicted ¹H and

¹³C NMR chemical shifts. These predictions are based on computational algorithms and

provide a reliable estimation for spectral analysis and peak assignment.

Table 1: Predicted ¹H NMR Spectral Data for 3-Pyridin-4-yl-L-alanine
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Atom Number
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

1 8.52 Doublet 5.9

2 7.30 Doublet 5.9

3 4.01 Triplet 6.2

4 3.25 Doublet 6.2

Note: Predictions are based on computational models. The chemical shifts of the amine (-NH₂)

and carboxylic acid (-COOH) protons are highly dependent on the solvent and pH and are

therefore not included in this prediction.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Pyridin-4-yl-L-alanine

Atom Number Chemical Shift (δ) [ppm]

1 173.5

2 150.1

3 145.8

4 124.5

5 55.2

6 37.8

Note: Predictions are based on computational models.

Infrared (IR) Spectroscopy
An experimental FT-IR spectrum for 3-Pyridin-4-yl-L-alanine has been noted in public

databases as having been acquired using a KBr wafer technique, though the spectral data

itself is not provided. Based on the functional groups present in the molecule (a carboxylic acid,

an amine, an aromatic pyridine ring, and aliphatic C-H bonds), the following characteristic

absorption bands are expected.
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Table 3: Expected FT-IR Spectral Data for 3-Pyridin-4-yl-L-alanine

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 2400 O-H stretch (broad) Carboxylic Acid

3100 - 3000 C-H stretch (aromatic) Pyridine Ring

3000 - 2850 C-H stretch (aliphatic) -CH₂- and -CH-

~1700 C=O stretch Carboxylic Acid

1640 - 1550 N-H bend Primary Amine

1600, 1475 C=C and C=N ring stretching Pyridine Ring

1450, 1375 C-H bend -CH₂- and -CH-

1300 - 1200 C-O stretch Carboxylic Acid

1200 - 1000 C-N stretch Amine

Mass Spectrometry (MS)
The exact mass of 3-Pyridin-4-yl-L-alanine (C₈H₁₀N₂O₂) is 166.0742 g/mol . In a typical mass

spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed.

Table 4: Expected Mass Spectrometry Data for 3-Pyridin-4-yl-L-alanine

m/z Interpretation

167.0815 [M+H]⁺

166.0742 [M]⁺

121.0651 [M-COOH]⁺ (Loss of the carboxylic acid group)

92.0498 [C₅H₄NCH₂]⁺ (Pyridylmethyl cation)

Experimental Protocols
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The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are based on standard practices for the analysis of amino acids.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-Pyridin-4-yl-L-alanine.

Materials:

3-Pyridin-4-yl-L-alanine sample

Deuterated solvent (e.g., D₂O or DMSO-d₆)

NMR tubes (5 mm)

Pipettes

Vortex mixer

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of 3-Pyridin-4-yl-L-alanine and dissolve it in 0.6-0.7 mL of

the chosen deuterated solvent in a small vial.

Use a vortex mixer to ensure the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

¹H NMR Acquisition:
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Acquire a ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of

the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra and perform baseline correction.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of

the signals.

Identify the chemical shifts of the signals in the ¹³C spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of 3-Pyridin-4-yl-L-alanine to identify its functional

groups.

Materials:

3-Pyridin-4-yl-L-alanine sample
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Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-Pyridin-4-yl-L-alanine with approximately 100-200 mg

of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Spectral Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans to obtain a high-quality spectrum.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional group vibrations.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of 3-Pyridin-4-yl-L-alanine and its fragments.

Materials:

3-Pyridin-4-yl-L-alanine sample
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Solvent (e.g., methanol, water with 0.1% formic acid)

Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)

Procedure (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a dilute solution of 3-Pyridin-4-yl-L-alanine in the chosen solvent (typically in the

low µg/mL range).

Infusion and Ionization:

Infuse the sample solution directly into the ESI source of the mass spectrometer at a

constant flow rate.

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

Mass Analysis:

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Set the mass range to scan for the expected molecular ion and potential fragment ions.

Tandem MS (MS/MS) for Fragmentation Analysis (Optional):

Select the [M+H]⁺ ion as the precursor ion.

Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.

Acquire the MS/MS spectrum to observe the fragmentation pattern.

Data Analysis:

Determine the m/z of the molecular ion and any significant fragment ions.

Propose structures for the observed fragment ions.
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Visualizations
The following diagrams illustrate key workflows in the spectroscopic analysis of 3-Pyridin-4-yl-

L-alanine.
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Caption: General workflow for the spectroscopic analysis of 3-Pyridin-4-yl-L-alanine.
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Caption: Detailed workflow for NMR analysis.
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Caption: Detailed workflow for Mass Spectrometry analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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